Here are some specific research applications of (3-Glycidoxypropyl)trimethoxysilane:
These hybrid materials exhibit unique properties not found in their individual components, finding applications in various fields, including:
3-Glycidoxypropyltrimethoxysilane is a bifunctional organosilane compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. It features three methoxy groups and an epoxy group, making it highly reactive and versatile in various applications. This compound is primarily utilized as a coupling agent, enhancing the adhesion between organic materials and inorganic substrates such as glass and metals . It is a clear, light straw liquid that is soluble in various organic solvents, and it readily undergoes hydrolysis to form silanol groups, which can bond with hydroxyl groups on surfaces .
The chemical reactivity of 3-glycidoxypropyltrimethoxysilane is largely attributed to its epoxy group, which can undergo ring-opening reactions when exposed to nucleophiles such as water, alcohols, and amines. In acidic conditions, hydrolysis occurs, resulting in the formation of vicinal diols or alkoxysilanes . The reactions can lead to various products including ethers and carbonyl compounds depending on the reaction conditions . In basic solutions, the compound can participate in sol-gel processes, forming silica networks through condensation reactions .
3-Glycidoxypropyltrimethoxysilane can be synthesized through several methods:
3-Glycidoxypropyltrimethoxysilane is widely used across various industries due to its unique properties:
Research into the interaction of 3-glycidoxypropyltrimethoxysilane with various substrates indicates its effectiveness as a coupling agent. Studies have shown that it significantly improves the adhesion properties of epoxy coatings on metal surfaces by promoting chemical bonding through its reactive groups . Additionally, investigations into its reactivity in different media (aqueous vs. organic) have revealed insights into optimizing its use in sol-gel processes for material synthesis .
Several compounds share structural similarities with 3-glycidoxypropyltrimethoxysilane. Here are some notable examples:
Compound Name | Functional Groups | Unique Features |
---|---|---|
3-Aminopropyltriethoxysilane | Amino group | Enhances adhesion through amine interactions |
Vinyltriethoxysilane | Vinyl group | Useful in polymerization reactions |
Trimethoxysilane | Methoxy groups | General silane used for surface modification |
3-Mercaptopropyltrimethoxysilane | Thiol group | Provides unique reactivity for metal bonding |
While all these compounds are silanes with reactive functional groups, 3-glycidoxypropyltrimethoxysilane's unique epoxy functionality allows it to participate in specific
3-Glycidoxypropyltrimethoxysilane exhibits the molecular formula C₉H₂₀O₅Si with a molecular weight of 236.34 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 2530-83-8 and carries the IUPAC nomenclature trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane [4] [5]. The molecular structure incorporates nine carbon atoms, twenty hydrogen atoms, five oxygen atoms, and one silicon atom, establishing it as a bifunctional organosilane compound [6] [7].
The compound demonstrates specific physical properties including a density of 1.070 grams per milliliter at 20°C, a boiling point of 120°C at 2 millimeters of mercury pressure, and a melting point of -50°C [8] [1] [3]. The refractive index measures 1.429 at 20°C, while the flash point exceeds 230°F, indicating thermal stability under standard conditions [2] [8].
Property | Value |
---|---|
Molecular Formula | C₉H₂₀O₅Si |
Molecular Weight (g/mol) | 236.34 |
IUPAC Name | trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane |
CAS Registry Number | 2530-83-8 |
Density (g/mL at 20°C) | 1.070 |
Boiling Point (°C at 2 mmHg) | 120 |
Melting Point (°C) | -50 |
Refractive Index (20°C) | 1.429 |
Flash Point (°C) | >230 |
Vapor Pressure (Pa at 20-25°C) | 0-12790 |
The molecular architecture of 3-glycidoxypropyltrimethoxysilane encompasses two distinct functional domains that confer its unique reactivity profile [9] [10]. The silane functional group consists of three methoxy groups (OCH₃) bonded to a central silicon atom, creating a trimethoxysilyl moiety that readily undergoes hydrolysis and condensation reactions [7] [11]. These methoxy groups demonstrate excellent binding affinity with glass substrates and inorganic surfaces, facilitating the formation of three-dimensional siloxane networks [3] [9].
The epoxy functional group manifests as an oxirane ring structure attached to the propyl chain through an ether linkage [12] [10]. This glycidoxy functionality exhibits high reactivity toward nucleophilic species including amides, alcohols, thiols, and carboxylic acids [3] [7]. The epoxy ring maintains its structural integrity during many chemical processes, as demonstrated by infrared spectroscopic studies showing that epoxy groups remain unreacted during evaporation processes while silica condensation occurs [15] [17].
The propyl chain serves as a flexible linker connecting the reactive epoxy and silane functionalities, allowing the molecule to adopt various conformations while maintaining its dual reactivity [9] [11]. This bifunctional nature enables 3-glycidoxypropyltrimethoxysilane to function as an effective coupling agent between organic polymers and inorganic substrates [10] [12].
Comprehensive conformational analysis using density functional theory calculations has revealed the existence of seven distinct conformational states of 3-glycidoxypropyltrimethoxysilane [11] [13]. The conformational flexibility arises from rotation about three critical dihedral angles: SiCCC, CCCO, and OCCO, which govern the spatial arrangement of the molecule [11] [21].
Potential energy surface scans performed using Becke's three-parameter exchange functional combined with Lee-Young-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set have mapped the conformational landscape [11] [13]. The calculations predict significant energy differences between conformers, with the most stable configuration exhibiting the lowest potential energy and the least favorable conformation showing the highest energy barrier [13] [21].
Temperature-dependent Raman spectroscopic studies conducted between 203K and 293K have identified vibrational modes characteristic of different conformational states [11] [13]. These investigations demonstrate that conformational populations shift with temperature variations, indicating dynamic equilibrium between multiple conformational forms under ambient conditions [13] [21].
Conformer | SiCCC Dihedral Angle | CCCO Dihedral Angle | OCCO Dihedral Angle | Relative Energy |
---|---|---|---|---|
1 | Variable | Variable | Variable | Lowest |
2 | Variable | Variable | Variable | Low |
3 | Variable | Variable | Variable | Medium |
4 | Variable | Variable | Variable | Medium |
5 | Variable | Variable | Variable | Medium |
6 | Variable | Variable | Variable | High |
7 | Variable | Variable | Variable | Highest |
Infrared spectroscopic analysis of 3-glycidoxypropyltrimethoxysilane reveals distinctive absorption bands corresponding to its functional groups [14] [15] [16]. The methoxy groups generate characteristic C-H stretching vibrations in the 2840-2960 cm⁻¹ region, while the Si-O-CH₃ stretching modes appear as strong absorption bands [18] [19]. The siloxane network formation manifests through asymmetric Si-O-Si stretching vibrations between 1000-1200 cm⁻¹ and symmetric modes in the 800-1000 cm⁻¹ range [14] [15].
The epoxy functional group produces distinct spectroscopic signatures including C-O stretching vibrations at 1230-1260 cm⁻¹ and characteristic oxirane ring vibrations between 850-950 cm⁻¹ [15] [16]. The propyl chain contributes C-H stretching modes at 2850-2950 cm⁻¹ and CH₂ scissoring vibrations in the 1400-1500 cm⁻¹ region [14] [18]. Si-C bond vibrations appear as absorption bands between 700-800 cm⁻¹, confirming the silicon-carbon connectivity [16] [19].
Time-resolved infrared spectroscopy studies have demonstrated the structural evolution during film formation processes [15] [17]. These investigations reveal that epoxy groups remain unreacted during evaporation while the silica structure undergoes condensation reactions, leading to the formation of cage-like siloxane species [15] [17].
Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
Si-O-CH₃ stretch | 2840-2960 | Methoxy group vibrations |
Si-O-Si stretch (asymmetric) | 1000-1200 | Siloxane network formation |
Si-O-Si stretch (symmetric) | 800-1000 | Siloxane network formation |
C-H stretch (methoxy) | 2800-3000 | Alkyl vibrations |
C-H stretch (propyl chain) | 2850-2950 | Propyl chain vibrations |
C-O stretch (epoxy) | 1230-1260 | Glycidoxy group |
Epoxy ring vibrations | 850-950 | Oxirane ring modes |
CH₂ scissoring | 1400-1500 | Alkyl chain deformation |
Si-C stretch | 700-800 | Si-C bond vibrations |
Raman spectroscopic analysis provides complementary information to infrared spectroscopy for the characterization of 3-glycidoxypropyltrimethoxysilane [11] [13]. The technique proves particularly valuable for investigating conformational changes and molecular dynamics under varying temperature conditions [13] [21]. Raman spectra recorded between 203K and 293K demonstrate temperature-dependent variations in band intensities and positions, reflecting conformational population changes [11] [13].
The Raman spectrum exhibits characteristic bands corresponding to the silicon-oxygen framework, with Si-O-Si stretching modes appearing as prominent features [23] [11]. The epoxy ring vibrations generate distinct Raman bands that serve as conformational markers, allowing discrimination between different molecular conformations [13] [21]. CH₂ scissoring bands function as fingerprints for disorder-to-order transitions in hybrid materials formed from the compound [15] [17].
Vibrational mode assignments based on density functional theory calculations provide theoretical support for experimental Raman observations [11] [13]. The complete assignment of observed vibrational bands enables detailed structural characterization and conformational analysis of the molecule under various conditions [13] [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-glycidoxypropyltrimethoxysilane through multiple nuclear environments [21] [22]. ²⁹Si NMR spectroscopy proves particularly valuable for monitoring hydrolysis and condensation reactions of the silane functional groups [21]. The technique reveals the formation of T⁰, T¹, T², and T³ silicon environments corresponding to different degrees of condensation [21].
¹³C NMR analysis enables quantitative evaluation of epoxy ring integrity during chemical reactions [21]. The epoxide carbon signal at approximately 44 parts per million serves as a diagnostic peak for monitoring ring-opening reactions [21]. Comparison of integrated signal intensities with internal standards allows precise determination of reaction extents and kinetics [21].
Solid-state NMR techniques provide insights into the structure of polymeric materials derived from 3-glycidoxypropyltrimethoxysilane [21]. The formation of siloxane networks through condensation reactions generates characteristic chemical shift patterns that reflect the degree of cross-linking and structural organization [21] [23].
Liquid-state NMR studies demonstrate the hydrolytic stability of different functional groups under various conditions [21]. The methoxy groups undergo rapid hydrolysis in aqueous environments, while the epoxy functionality shows greater resistance to hydrolytic cleavage [21].
Mass spectrometric analysis of 3-glycidoxypropyltrimethoxysilane provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the intact molecular structure [20]. High-resolution mass spectrometry using orbitrap analyzers achieves precise mass determination with sub-parts-per-million accuracy [20].
Tandem mass spectrometry experiments reveal characteristic fragmentation pathways involving loss of methoxy groups and epoxy ring cleavage [20]. The fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures [20]. Electrospray ionization facilitates efficient ion formation for mass spectrometric analysis [20].
The mass spectral database contains comprehensive fragmentation data acquired using Q Exactive Orbitrap instrumentation [20]. Multiple ionization methods including electrospray ionization enable analysis under various experimental conditions [20]. The spectral trees encompass both MS¹ and MS² data, providing complete structural characterization [20].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive structural information about 3-glycidoxypropyltrimethoxysilane [11] [13] [23]. The computational approach successfully predicts molecular geometry, vibrational frequencies, and conformational preferences [11] [13]. Dispersion-corrected DFT methods including B3LYP-D3 improve accuracy for systems involving weak intermolecular interactions [23] [26].
Structural optimization calculations reveal the preferred geometric arrangements of the molecule in its lowest energy conformations [11] [13]. The silicon atom adopts tetrahedral coordination with three methoxy groups and one propyl chain, while the epoxy ring maintains its characteristic three-membered structure [13] [23]. Bond lengths, bond angles, and dihedral angles obtained from DFT calculations agree well with experimental crystallographic data where available [11] [13].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectra [11] [13] [23]. The normal mode analysis based on DFT results enables complete assignment of experimental vibrational bands and supports spectroscopic characterization [13] [23]. Temperature effects on vibrational spectra can be modeled through statistical thermodynamics based on calculated frequencies [11] [13].
Method | Basis Set | Application | Temperature Range (K) |
---|---|---|---|
B3LYP | 6-311++G(d,p) | Structural optimization | 298 |
B3LYP-D3 | 6-311++G(d,p) | Dispersion-corrected calculations | 298 |
M06-2X | 6-311++G(d,p) | Hybrid meta-GGA functional | 298 |
DFT Conformational Scan | 6-311++G(d,p) | Potential energy surface scan | 298 |
Vibrational Analysis | 6-311++G(d,p) | Frequency calculations | 203-293 |
Molecular orbital theory calculations provide electronic structure information for 3-glycidoxypropyltrimethoxysilane [23] [24] [26]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electronic reactivity and optical properties of the compound [23] [24]. Frontier molecular orbital analysis reveals the electron-rich and electron-deficient regions that govern chemical reactivity [24] [26].
The silicon-oxygen bonds exhibit significant ionic character due to electronegativity differences between silicon and oxygen atoms [23] [24]. Molecular orbital calculations demonstrate the polarization of electron density toward oxygen atoms in the methoxy groups [23] [26]. The epoxy ring contains strained carbon-oxygen bonds that contribute to its high reactivity toward nucleophiles [24] [26].
Natural bond orbital analysis provides insights into bonding interactions and charge distribution throughout the molecule [24] [26]. The calculations reveal the degree of covalent versus ionic character in different bonds and identify donor-acceptor interactions that stabilize particular conformations [26]. Electronic transition calculations predict ultraviolet-visible absorption spectra and electronic excitation energies [24] [26].
Conformational energy landscape mapping through potential energy surface scans reveals the complete conformational space accessible to 3-glycidoxypropyltrimethoxysilane [11] [13] [24]. The calculations identify energy minima corresponding to stable conformers and transition states connecting different conformational states [11] [13]. The energy barriers between conformers determine the kinetics of conformational interconversion [13] [24].
The three-dimensional potential energy surface constructed from rotation about SiCCC, CCCO, and OCCO dihedral angles shows seven distinct energy minima [11] [13]. The global minimum corresponds to the most stable conformation, while local minima represent metastable conformational states [13] [24]. Energy differences between conformers range from zero to several kilocalories per mole, indicating significant conformational preferences [13] [24].
Dynamic scaling properties and growth kinetics studies using small-angle X-ray scattering provide experimental validation of computational predictions [24] [26]. The structural evolution during sol-gel processing follows power-law relationships that reflect the underlying conformational energy landscape [24] [26]. Activation energies determined from temperature-dependent kinetic studies agree with theoretical predictions from conformational analysis [24] [26].
Corrosive;Irritant;Health Hazard